![molecular formula C15H12F3N3O2 B590287 羟基伐尼克兰三氟乙酸盐 CAS No. 357426-10-9](/img/structure/B590287.png)
羟基伐尼克兰三氟乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Varenicline N-Trifluoroacetate is a chemical compound with the molecular formula C15H12F3N3O2 and a molecular weight of 323.27 g/mol . It is a protected metabolite of Varenicline, a medication used to treat nicotine addiction . The compound is characterized by its pale yellow solid form and slight solubility in chloroform and methanol .
科学研究应用
Hydroxy Varenicline N-Trifluoroacetate has several scientific research applications:
作用机制
Target of Action
Hydroxy Varenicline N-Trifluoroacetate is a research chemical It is known to be a metabolite of varenicline , which is a partial agonist of the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the cholinergic system, which is involved in various physiological functions, including memory, attention, and mood regulation .
Mode of Action
Varenicline partially activates the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor, displacing nicotine at its sites of action in the brain . This displacement reduces the pleasure derived from nicotine, helping to decrease nicotine dependency .
Biochemical Pathways
Given its relationship to varenicline, it may influence the cholinergic system, affecting neurotransmission and potentially influencing mood and cognition .
Pharmacokinetics
Its solubility in chloroform and methanol is reported to be slight , which may influence its absorption and distribution
Result of Action
As a metabolite of Varenicline, it may contribute to the reduction of nicotine dependency by partially activating the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor and reducing the pleasure derived from nicotine .
Action Environment
It is known that the compound is stored in a refrigerator , suggesting that temperature may play a role in maintaining its stability.
准备方法
Hydroxy Varenicline N-Trifluoroacetate is synthesized through a series of chemical reactions involving Varenicline and trifluoroacetic acid. The synthetic route typically involves the protection of Varenicline with trifluoroacetic acid to form the N-Trifluoroacetate derivative . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Hydroxy Varenicline N-Trifluoroacetate is unique due to its trifluoroacetate group, which provides distinct chemical properties compared to other Varenicline metabolites . Similar compounds include:
Varenicline: The parent compound, used for smoking cessation.
N-Methyl Varenicline: A methylated derivative with different pharmacological properties.
Hydroxy Varenicline N-Acetyl: Another protected metabolite with an acetyl group instead of trifluoroacetate.
These compounds share structural similarities but differ in their chemical properties and biological activities .
生物活性
Hydroxy Varenicline N-Trifluoroacetate is a derivative of varenicline, primarily known for its role as a partial agonist at nicotinic acetylcholine receptors. This compound has garnered attention due to its potential applications in smoking cessation and other therapeutic areas related to addiction and neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
Hydroxy Varenicline N-Trifluoroacetate has the molecular formula C15H12F3N3O2. The trifluoroacetate group enhances its pharmacological properties, potentially improving efficacy and bioavailability compared to its parent compound, varenicline. The compound is characterized by:
- Partial Agonist Activity : Exhibits partial agonism at alpha-4 beta-2 nicotinic acetylcholine receptors.
- Chemical Reactivity : Capable of undergoing hydrolysis to yield Hydroxy Varenicline and trifluoroacetic acid, influencing its metabolic pathways.
Hydroxy Varenicline N-Trifluoroacetate acts primarily by:
- Receptor Activation : It partially activates nicotinic acetylcholine receptors, mimicking nicotine's effects while reducing withdrawal symptoms and cravings associated with nicotine dependence.
- Influencing Neurotransmitter Release : The compound modulates neurotransmitter release in the cholinergic system, potentially affecting mood and cognition.
Pharmacokinetics
The pharmacokinetic profile of Hydroxy Varenicline N-Trifluoroacetate includes:
- Solubility : Slight solubility in chloroform and methanol, which may affect its absorption and distribution in biological systems.
- Metabolism : As a metabolite of varenicline, it contributes to the overall pharmacological effects observed with varenicline treatment.
Biological Activity
The biological activity of Hydroxy Varenicline N-Trifluoroacetate can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the efficacy and safety of Hydroxy Varenicline N-Trifluoroacetate and related compounds:
- Smoking Cessation Trials : Clinical trials have demonstrated that varenicline (and by extension, its derivatives) significantly improves smoking cessation rates compared to placebo. For instance, a study showed that participants using varenicline had a continuous abstinence rate of 38.2% versus 11.6% for placebo during the initial weeks .
- Safety Assessments : A meta-analysis indicated that varenicline users did not exhibit an increased risk for major cardiovascular or neuropsychiatric events compared to nicotine replacement therapies (NRT) . This suggests that Hydroxy Varenicline N-Trifluoroacetate may share a similar safety profile.
- Neurological Impact Studies : Research indicates that compounds like Hydroxy Varenicline N-Trifluoroacetate may influence dopamine levels through modulation of nicotinic receptors, which is crucial for understanding their role in addiction treatment .
属性
IUPAC Name |
14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELGARMUSJCPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857858 |
Source
|
Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357426-10-9 |
Source
|
Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。